2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide
Overview
Description
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide is a complex organic compound that features a naphthalene ring, a tetrahydrofuran ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce an acetamide group at the 1-position.
Introduction of the Tetrahydrofuran Ring: The acetamide derivative is then reacted with tetrahydrofuran-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiocarbamoyl chloride under basic conditions to introduce the carbamothioyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthalen-1-yl-N-[(tetrahydrofuran-2-ylmethyl)carbamoyl]acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biology: It is used as a probe to study protein-ligand interactions in biochemical assays.
Industry: The compound is explored for its use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamoyl]acetamide: Similar structure but lacks the sulfur atom in the carbamothioyl group.
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
Uniqueness
2-(naphthalen-1-yl)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]acetamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(oxolan-2-ylmethylcarbamothioyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(20-18(23)19-12-15-8-4-10-22-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZAXWWGFYVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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